

An In-depth Technical Guide to the Physico-chemical Properties of Heptanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Heptanamide

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This technical guide provides a comprehensive overview of the core physico-chemical properties of **Heptanamide** (CAS: 628-62-6). The document details quantitative data, experimental protocols for their determination, and a visual representation of a key experimental workflow, designed to support research and development activities.

Core Physico-chemical Data of Heptanamide

Heptanamide, also known as enanthamide, is a primary fatty amide with the chemical formula $C_7H_{15}NO$ [1][2][3]. Its properties are crucial for understanding its behavior in various chemical and biological systems. The quantitative physico-chemical data for **Heptanamide** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₅ NO	[1][2]
Molecular Weight	129.20 g/mol	
Melting Point	95-96 °C	
Boiling Point	239.29 - 254 °C at 760 mmHg	
Density	0.852 - 0.891 g/cm ³	
Water Solubility	Low; 3.79 mg/mL (Predicted)	
logP (Octanol-Water Partition Coefficient)	1.45 - 2.14 (Predicted)	
pKa (Acid Dissociation Constant)	16.75 - 17.12 (Predicted, Strongest Acidic)	
Flash Point	110.9 °C	
Refractive Index	1.4217 - 1.438 (Estimate)	
Vapor Pressure	0.0177 mmHg at 25 °C	

Experimental Protocols

Detailed methodologies for determining key physico-chemical properties of amides like **Heptanamide** are outlined below. These protocols are generalized from standard laboratory techniques.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Method using a Mel-Temp Apparatus

- **Sample Preparation:** A small amount of dry, finely powdered **Heptanamide** is packed into a capillary tube (sealed at one end) to a height of 2-3 mm. The sample must be well-packed by

tapping the tube or dropping it through a longer glass tube to ensure even heat distribution.

- Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus, alongside a calibrated thermometer.
- Heating and Observation:
 - The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.
 - The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.
- Data Recording: Two temperatures are recorded:
 - T₁: The temperature at which the first droplet of liquid appears.
 - T₂: The temperature at which the entire solid sample has completely liquefied.
 - The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Thiele Tube Method (Microscale)

- Sample Preparation: Approximately 0.5 mL of **Heptanamide** is placed in a small test tube (e.g., a Durham tube). An inverted capillary tube (sealed at the top end) is placed inside the test tube to trap vapor.
- Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube containing mineral oil, making sure the rubber band is above the oil level.
- Heating and Observation:

- The side arm of the Thiele tube is gently and continuously heated with a microburner. The design of the tube ensures uniform heat distribution via convection currents.
- As the temperature rises, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube as the trapped air and sample vapor expand.
- Data Recording:
 - Once a vigorous stream of bubbles is observed, the heat is removed.
 - The liquid begins to cool, and the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Solubility Determination

Solubility provides insight into the polarity of a molecule. Amides with longer carbon chains, like **Heptanamide**, are generally expected to have low solubility in water but good solubility in organic solvents.

Methodology: Qualitative Assessment

- Preparation: A small, measured amount of **Heptanamide** (e.g., 10 mg) is added to a test tube.
- Solvent Addition: A measured volume of the solvent (e.g., 1 mL of deionized water) is added to the test tube.
- Mixing: The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) to facilitate dissolution.
- Observation: The sample is visually inspected for any undissolved solid. The substance is classified as soluble, partially soluble, or insoluble.
- pH Measurement: For aqueous solutions, the pH can be measured using pH paper or a calibrated pH meter to observe any basic or acidic character.
- Repeatability: The process is repeated with a range of solvents of varying polarities (e.g., ethanol, diethyl ether, dichloromethane, hexane).

LogP (Partition Coefficient) Determination

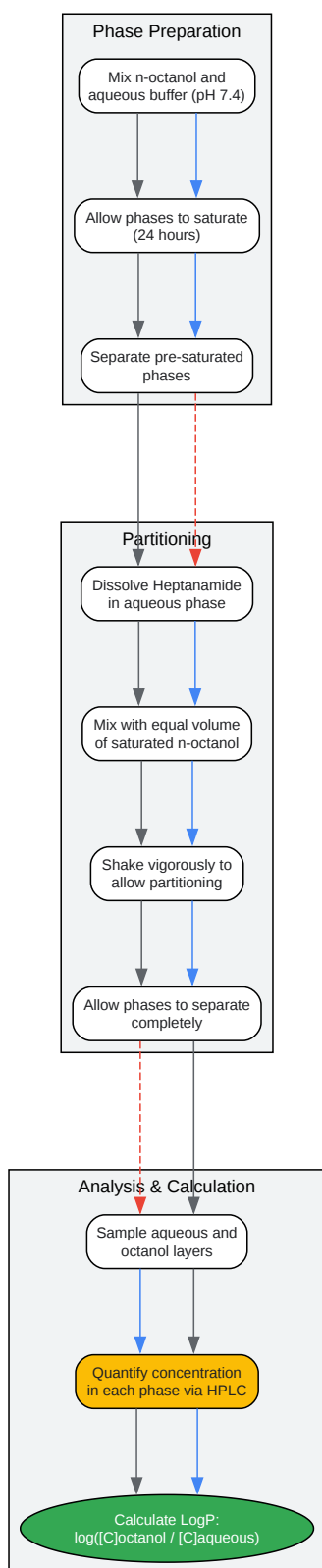
The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. It is defined as the logarithm of the ratio of the concentration of the compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Methodology: Shake-Flask Method with HPLC Analysis

- **Phase Preparation:** Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and allowed to saturate each other for 24 hours to establish equilibrium.
- **Sample Preparation:** A stock solution of **Heptanamide** is prepared in the aqueous phase.
- **Partitioning:** A known volume of the **Heptanamide** solution is mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel or vial.
- **Equilibration:** The mixture is shaken vigorously for a set period to allow the **Heptanamide** to partition between the two phases, and then left to stand until the phases have completely separated.
- **Analysis:** A sample is carefully taken from both the aqueous and the n-octanol layers. The concentration of **Heptanamide** in each phase is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The logP value is calculated using the following formula:
 - $\text{LogP} = \log \left(\frac{[\text{Heptanamide}]_{\text{n-octanol}}}{[\text{Heptanamide}]_{\text{aqueous}}} \right)$

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the LogP value using the shake-flask method.



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Caption: Workflow for LogP determination of **Heptanamide**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physico-chemical Properties of Heptanamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1606996#physico-chemical-properties-of-heptanamide\]](https://www.benchchem.com/product/b1606996#physico-chemical-properties-of-heptanamide)

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